1,2,4,6,8-Pentachlorodibenzo-p-dioxin
Overview
Description
1,2,4,6,8-Pentachlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners . CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .
Molecular Structure Analysis
The structure of dibenzo-1,4-dioxin consists of two benzene rings joined by two oxygen bridges . This makes the compound an aromatic diether . In PCDDs, chlorine atoms are attached to this structure at any of 8 different places on the molecule, at positions 1–4 and 6–9 .Physical and Chemical Properties Analysis
The chemical formula of this compound is C12H3Cl5O2 . It has an average molecular mass of 356.416 g/mol and a monoisotopic mass of 353.858 g/mol .Scientific Research Applications
1. Cancer Research and Treatment
1,2,4,6,8-Pentachlorodibenzo-p-dioxin, as part of the larger group of chlorinated dibenzo-p-dioxins, has been studied for its effects on cancer, particularly breast cancer. Zhang et al. (2009) found that various chlorinated aromatic compounds, including this compound, can inhibit the proliferation of certain breast cancer cell lines. This suggests a potential role for these compounds in the treatment of estrogen receptor-negative breast cancer (Zhang et al., 2009).
2. Reproductive Health
Studies have shown that mixtures including this compound can impact reproductive development in laboratory animals. Hamm et al. (2003) noted that exposure to a mixture of dioxins, furans, and polychlorinated biphenyls (PCBs), which included this compound, significantly affected puberty timing and reproductive organ development in both male and female offspring of exposed animals (Hamm, Chen, & Birnbaum, 2003).
3. Environmental and Health Impact Assessment
The compound has been studied in relation to its presence in the environment and its impact on human health. Collins et al. (2007) found that age and body mass index are important factors in determining serum levels of chlorinated dibenzo-p-dioxins, including this compound. This study provides valuable insight into how these compounds accumulate in the human body and their potential health impacts (Collins et al., 2007).
Mechanism of Action
1,2,4,6,8-Pentachlorodibenzo-p-dioxin acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Safety and Hazards
Properties
IUPAC Name |
1,2,4,6,8-pentachlorodibenzo-p-dioxin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-1-6(15)10-8(2-4)18-12-9(17)5(14)3-7(16)11(12)19-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJWALZHAWITMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074095 | |
Record name | 1,2,4,6,8-Pentachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71998-76-0 | |
Record name | 1,2,4,6,8-Pentachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071998760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,6,8-Pentachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,6,8-PENTACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42DF2D2O9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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